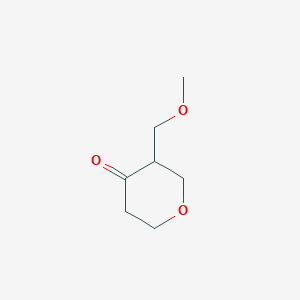
3-(methoxymethyl)oxan-4-one
Vue d'ensemble
Description
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydro-4H-pyran-4-one, featuring a methoxymethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)oxan-4-one typically involves the reaction of tetrahydro-4H-pyran-4-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydro-4H-pyran-4-one derivatives.
Applications De Recherche Scientifique
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-pyran-4-one: The parent compound without the methoxymethyl group.
3-Methyl-tetrahydro-4H-pyran-4-one: A similar compound with a methyl group instead of a methoxymethyl group.
Tetrahydro-4H-thiopyran-4-one: A sulfur analog of tetrahydro-4H-pyran-4-one.
Uniqueness
3-(Methoxymethyl)tetrahydro-4H-pyran-4-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-(methoxymethyl)oxan-4-one |
InChI |
InChI=1S/C7H12O3/c1-9-4-6-5-10-3-2-7(6)8/h6H,2-5H2,1H3 |
Clé InChI |
OATDKRRHOGSYAX-UHFFFAOYSA-N |
SMILES canonique |
COCC1COCCC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
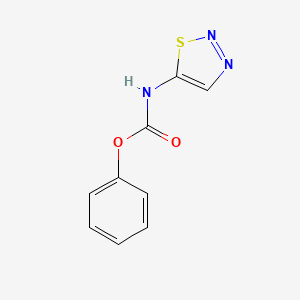
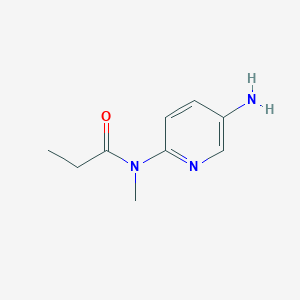
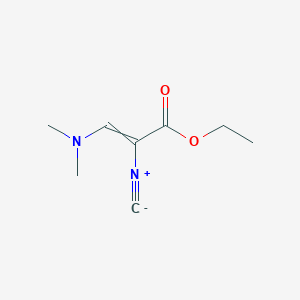
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B8561755.png)
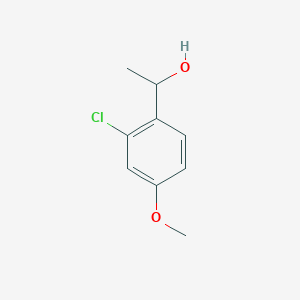
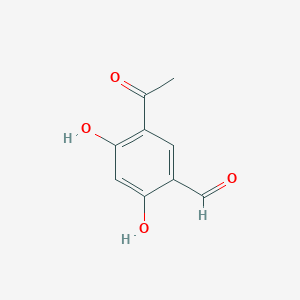
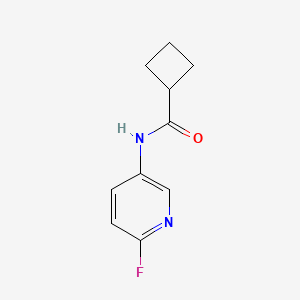

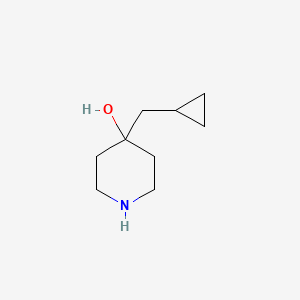
![6-[(4-Formylphenyl)(methyl)amino]hexyl acetate](/img/structure/B8561801.png)
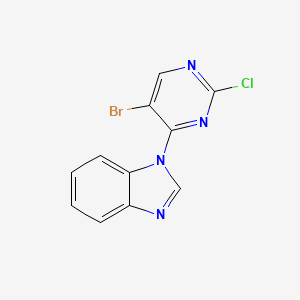
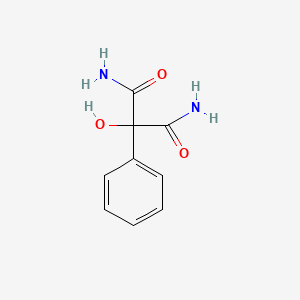
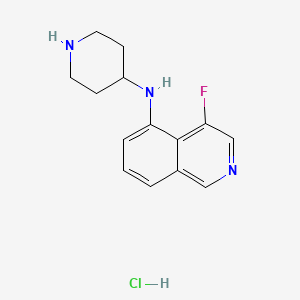
![Tert-butyl [2-methyl-2-mercaptopropyl]carbamate](/img/structure/B8561840.png)
